molecular formula C20H19ClN2O4S B4186878 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide

4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide

Cat. No. B4186878
M. Wt: 418.9 g/mol
InChI Key: JIOQTHASXXJRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as C646 and has been found to have various biochemical and physiological effects. In

Mechanism of Action

C646 inhibits the activity of p300/CBP by binding to the catalytic domain of the enzyme. This binding prevents the acetylation of histones, which can affect gene expression. Inhibition of p300/CBP activity has been found to have various effects on cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
C646 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. C646 has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, C646 has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using C646 in lab experiments is its specificity for p300/CBP. This specificity allows researchers to study the role of p300/CBP in various biological processes without affecting other histone acetyltransferases. However, one limitation of using C646 is its potential toxicity. High concentrations of C646 have been found to be toxic to cells, which can affect the interpretation of experimental results.

Future Directions

There are various future directions for the study of C646. One direction is the development of more specific inhibitors of p300/CBP. These inhibitors could be used to study the role of p300/CBP in specific biological processes. Another direction is the study of the effects of C646 on other histone modifications. This could provide insight into the role of histone modifications in cellular processes. Finally, the use of C646 in combination with other drugs could be explored as a potential treatment for various diseases.

Scientific Research Applications

C646 has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of the histone acetyltransferase p300/CBP. This inhibition leads to a decrease in the acetylation of histones, which can affect gene expression. C646 has been used to study the role of p300/CBP in various biological processes, including cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-13-5-8-18(14(2)10-13)23-28(25,26)19-11-15(6-7-17(19)21)20(24)22-12-16-4-3-9-27-16/h3-11,23H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQTHASXXJRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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